molecular formula C12H17NO3S B13976548 2-Methylphenyl piperidine-1-sulfonate CAS No. 61580-60-7

2-Methylphenyl piperidine-1-sulfonate

Cat. No.: B13976548
CAS No.: 61580-60-7
M. Wt: 255.34 g/mol
InChI Key: CGNUQZRTMNDUAI-UHFFFAOYSA-N
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Description

2-Methylphenyl piperidine-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a piperidine ring substituted with a 2-methylphenyl group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl piperidine-1-sulfonate typically involves the reaction of 2-methylphenyl sulfonyl chloride with piperidine. The reaction is carried out under controlled pH conditions in an aqueous medium. The general reaction scheme is as follows:

    Starting Materials: 2-methylphenyl sulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with dynamic pH control.

    Procedure: The 2-methylphenyl sulfonyl chloride is added to a solution of piperidine under stirring. The reaction mixture is maintained at a specific pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated pH control systems and efficient mixing techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl piperidine-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methylphenyl piperidine-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylphenyl piperidine-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinone: A related compound with a piperidine ring and a carbonyl group.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    Piperidine-4-sulfonic acid: A sulfonic acid derivative of piperidine.

Uniqueness

2-Methylphenyl piperidine-1-sulfonate is unique due to the presence of both a 2-methylphenyl group and a sulfonate group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Methylphenyl piperidine-1-sulfonate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • Molecular Formula: C12H17N1O2S
  • Molecular Weight: 239.34 g/mol
  • IUPAC Name: this compound
  • CAS Number: 61580-60-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound exhibits properties that may modulate inflammatory responses and influence cellular signaling.

Potential Mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes related to inflammatory processes.
  • Receptor Modulation: It may act as a modulator of receptor activity, affecting pathways associated with pain and inflammation.

Antiinflammatory Effects

Research indicates that compounds similar to this compound demonstrate anti-inflammatory properties. Studies utilizing macrophage models have shown that these compounds can reduce the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in activated cells .

Case Studies

  • Study on Anti-inflammatory Properties:
    • Objective: To evaluate the anti-inflammatory effects of derivatives similar to this compound.
    • Methodology: In vitro assessments using RAW 264.7 macrophage cell lines treated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
    • Findings: The compounds significantly decreased levels of inflammatory markers compared to untreated controls, indicating potential therapeutic applications for inflammatory diseases.
  • Toxicological Assessment:
    • A framework for identifying chemicals with potential developmental or reproductive toxicity was applied to assess the safety profile of sulfonates, including this compound. The study highlighted the importance of structural features in predicting biological activity and toxicity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced iNOS and NO levels
Enzyme inhibitionPotential inhibition of inflammatory enzymes
Toxicity assessmentStructural features linked to toxicity

Comparative Analysis

Comparison with Similar Compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory effectsEnzyme inhibition, receptor modulation
CurcuminAnti-inflammatory, antioxidantCOX inhibition, NF-kB pathway modulation
Pyrazole derivativesVaries; often anti-inflammatoryFree radical scavenging

This table illustrates the unique properties of this compound compared to other biologically active compounds.

Properties

CAS No.

61580-60-7

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

(2-methylphenyl) piperidine-1-sulfonate

InChI

InChI=1S/C12H17NO3S/c1-11-7-3-4-8-12(11)16-17(14,15)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

CGNUQZRTMNDUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)N2CCCCC2

Origin of Product

United States

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